N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-14(12-4-2-1-3-5-12)17-13-6-9-18(10-7-13)15-16-8-11-20-15/h1-2,8,11-13H,3-7,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRAKARVLYMLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the piperidine ring can produce secondary amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide exhibits antimicrobial properties against various pathogens. Notably, studies have demonstrated its effectiveness against Leishmania species by inhibiting the growth of L. donovani promastigotes. This activity is attributed to the compound's ability to disrupt sterol biosynthesis by inhibiting CYP51, an enzyme essential for parasite survival.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro assays reveal that it can inhibit the proliferation of cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It influences cell cycle dynamics, particularly at the G2/M phase, leading to increased apoptosis rates .
Recent studies have reported IC50 values below 1 µM against various cancer cell lines, indicating high potency in inhibiting tumor growth.
Study on Anticancer Activity
A series of thiazole-pyridine conjugates were synthesized and evaluated against multiple cancer cell lines (e.g., A549, DU145). The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values below 0.5 µM .
Antimicrobial Evaluation
In another study, compounds derived from similar scaffolds were tested for their ability to inhibit biofilm formation by pathogenic bacteria. Results showed effective inhibition at concentrations as low as 6 mg/mL against biofilms formed by Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . It may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
Bioactivity Drivers: The target compound’s thiazole group contrasts with the imidazo-pyrrolo-pyrazine in the patented kinase inhibitor . The cyclohexene carboxamide in the target compound differs from the saturated cyclohexanecarboxamide in CAS 162760-96-5 . The double bond in cyclohexene may reduce metabolic oxidation compared to cyclohexane.
Synthetic Complexity :
- The target compound’s synthesis likely involves forming the piperidine-thiazole linkage, analogous to palladium-catalyzed coupling steps described in . However, the absence of SEM (trimethylsilyl) protection in the target compound simplifies purification.
- CAS 162760-96-5 incorporates a piperazine-ethyl-pyridine chain, which requires multi-step alkylation and amidation, contrasting with the target’s piperidine-thiazole scaffold .
Pharmacokinetic Considerations :
Research Findings and Data Gaps
Available Data from Evidence
- Synthetic Protocols : details palladium-catalyzed reactions and chromatographic purification for structurally related piperidine derivatives . These methods may apply to the target compound but require adaptation for thiazole incorporation.
- Structural Analogues : CAS 162760-96-5 demonstrates the pharmacological relevance of cyclohexanecarboxamide derivatives in neuropharmacology, though its saturated ring system differs from the target’s cyclohexene .
Unresolved Questions
- Bioactivity Data: No direct studies on the target compound’s efficacy or toxicity are cited in the evidence.
- Comparative Solubility/Stability : The cyclohexene’s impact on solubility (vs. cyclohexane or aromatic rings) remains unquantified.
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound can be characterized by the following structural components:
- Thiazole Ring : Contributes to various biological activities, including antimicrobial and anticancer properties.
- Piperidine Moiety : Known for its ability to interact with biological targets, enhancing the compound's pharmacological profile.
- Cyclohexene Structure : Provides rigidity and may influence the compound's interaction with biological systems.
The molecular formula for this compound is with a molecular weight of approximately 286.37 g/mol .
Antimicrobial Properties
The thiazole and piperidine rings present in the compound suggest potential antimicrobial activity . Studies have indicated that derivatives of thiazole exhibit significant activity against various bacterial and fungal pathogens. For instance, compounds similar to this compound have been shown to possess antifungal properties against resistant strains of Candida auris, a notable opportunistic pathogen .
Antitumor Activity
Research has demonstrated that thiazole-containing compounds can exhibit antitumor effects . In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of cellular processes leading to cell cycle arrest .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The carboxamide group may facilitate interactions with enzyme active sites, potentially acting as an inhibitor.
- Membrane Disruption : Studies indicate that thiazole derivatives can disrupt microbial membranes, leading to cell death .
- Induction of Apoptosis : Evidence suggests that compounds like this compound can trigger apoptotic pathways in cancer cells .
Case Studies
Several studies have investigated the biological activity of related compounds:
Interaction Studies
Interaction studies have indicated that the structural features of this compound allow it to bind effectively to various biological targets, enhancing its potential as a lead compound for drug development.
Q & A
Basic Research Questions
Q. How can the synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst choice. For example, using anhydrous conditions and low temperatures (e.g., 0–5°C) during coupling reactions can minimize side products. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
Q. What analytical methods are recommended for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve conformational ambiguities in the piperidine-thiazole moiety .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of fine particles. Store the compound in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Dispose of waste via incineration or regulated chemical disposal services, adhering to local guidelines .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation via HPLC-UV and characterize degradants using LC-MS. Compare results with controls stored at –20°C in desiccators. Stability-indicating assays should validate shelf-life recommendations .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Perform meta-analyses to identify variables such as assay conditions (e.g., cell line specificity, incubation time) or purity discrepancies. Replicate conflicting studies under standardized protocols (e.g., ISO 17025). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate activity .
Q. What computational strategies are effective in predicting the binding affinity of this compound to target receptors?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Glide) to model interactions with receptors like dopamine D3 or serotonin 5-HT2A. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Quantitative Structure-Activity Relationship (QSAR) models can prioritize analogs for synthesis .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for neurological targets?
- Methodological Answer : Synthesize analogs with modifications to the cyclohexene carboxamide or thiazole-piperidine moiety. Test activity against off-target receptors (e.g., hERG, CYP450 isoforms) to assess selectivity. Use radioligand displacement assays (e.g., ³H-spiperone for 5-HT2A) to quantify binding affinities. Pair with in silico pharmacophore modeling to rationalize SAR trends .
Q. What cross-disciplinary approaches can enhance the development of this compound for neurodegenerative research?
- Methodological Answer : Integrate chemical engineering separation technologies (e.g., membrane filtration) to scale up synthesis. Collaborate with pharmacologists to design blood-brain barrier (BBB) penetration assays (e.g., PAMPA-BBB). Leverage metabolomics (LC-MS/MS) to study neuroprotective mechanisms in animal models .
Q. How can ethical considerations in preclinical testing of this compound be systematically addressed?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Use the 3Rs principle (Replacement, Reduction, Refinement) to minimize animal use. For human cell lines, obtain informed consent documentation and ensure compliance with GDPR or HIPAA for data privacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
